molecular formula C10H12ClNOS B14048230 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one

1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14048230
M. Wt: 229.73 g/mol
InChI Key: IINMJELXPNVYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylthiophenol to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

    1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an amino group and a chloropropanone moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-3-methylsulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

IINMJELXPNVYNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1N)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.